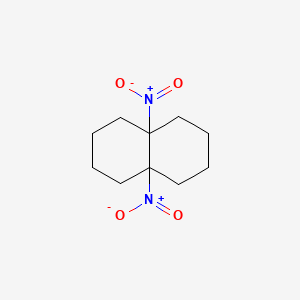
4a,8a-Dinitrodecahydronaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4a,8a-Dinitrodecahydronaphthalene is an organic compound with the molecular formula C10H16N2O4. It is a derivative of decahydronaphthalene, where two nitro groups are attached to the 4a and 8a positions of the decahydronaphthalene ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4a,8a-Dinitrodecahydronaphthalene typically involves the nitration of decahydronaphthalene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds through the formation of nitronium ions (NO2+), which then attack the decahydronaphthalene ring to form the dinitro compound .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. Safety measures are crucial due to the exothermic nature of the nitration reaction and the handling of concentrated acids.
Análisis De Reacciones Químicas
Types of Reactions
4a,8a-Dinitrodecahydronaphthalene undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride in hydrochloric acid.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Reduction: 4a,8a-Diaminodecahydronaphthalene.
Substitution: Various substituted decahydronaphthalene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4a,8a-Dinitrodecahydronaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4a,8a-Dinitrodecahydronaphthalene involves its interaction with molecular targets through its nitro groups. These interactions can lead to various biochemical effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact pathways and molecular targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
4a,8a-Dihydronaphthalene: A related compound with hydrogen atoms instead of nitro groups at the 4a and 8a positions.
4a,8a-Dibromodecahydronaphthalene: Another derivative with bromine atoms at the 4a and 8a positions.
Uniqueness
4a,8a-Dinitrodecahydronaphthalene is unique due to the presence of nitro groups, which impart distinct chemical reactivity and potential applications compared to its hydrogen or bromine-substituted analogs. The nitro groups enhance its ability to participate in reduction and substitution reactions, making it a valuable intermediate in organic synthesis.
Propiedades
Número CAS |
50778-13-7 |
|---|---|
Fórmula molecular |
C10H16N2O4 |
Peso molecular |
228.24 g/mol |
Nombre IUPAC |
4a,8a-dinitro-1,2,3,4,5,6,7,8-octahydronaphthalene |
InChI |
InChI=1S/C10H16N2O4/c13-11(14)9-5-1-2-6-10(9,12(15)16)8-4-3-7-9/h1-8H2 |
Clave InChI |
CQGVSBSSFFMSRC-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(CCCCC2(C1)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


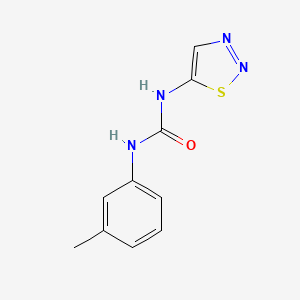
![3,5-Bis[(2,4,4-trimethylpentan-2-yl)disulfanyl]-1,2,4-thiadiazole](/img/structure/B14656482.png)
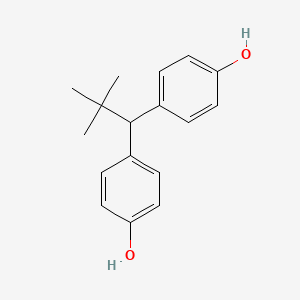

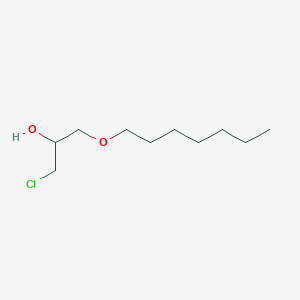
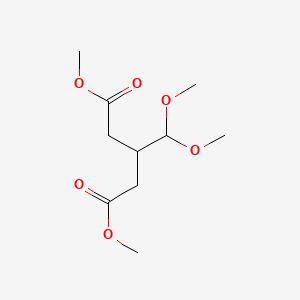
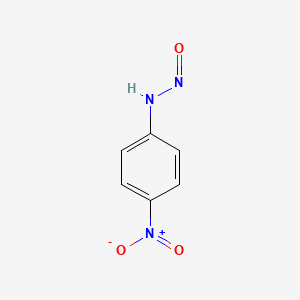
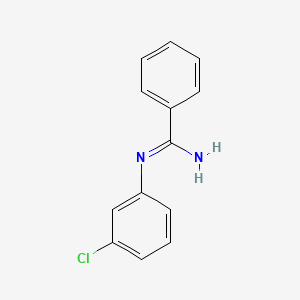

![O-[2-(2H-tetrazol-5-yl)pyridin-3-yl] ethanethioate](/img/structure/B14656537.png)
![Butan-2-yl [(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate](/img/structure/B14656544.png)
![N-[(4-Methoxyphenyl)methylideneamino]-4-methyl-benzamide](/img/structure/B14656549.png)
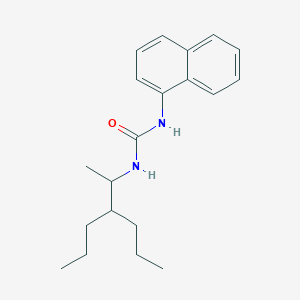
![2-{(E)-[(Pyridin-4-yl)methylidene]amino}benzoic acid](/img/structure/B14656567.png)
